

# Application Notes and Protocols for the S2101 (BiCaZO) Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the treatment schedule, dosage information, and experimental protocols for the SWOG **S2101** clinical trial, also known as BiCaZO. This Phase II study evaluates the efficacy of combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and head and neck squamous cell carcinoma (HNSCC), stratified by tumor biomarkers.

### **Trial Overview**

The **S2101** trial (NCT05136196), titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO)," is a Phase II study designed to assess the effectiveness of a combination therapy in patients whose cancer has progressed after prior immune checkpoint inhibitor treatment.[1] The trial stratifies patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS) derived from gene expression profiling (GEP).[2][3]

The primary goals of the study are to determine the feasibility of biomarker-based stratification and to evaluate the overall response rate of the cabozantinib and nivolumab combination within the different biomarker subgroups.[2]

# **Treatment Regimen**

Patients enrolled in the **S2101** trial receive a combination of cabozantinib and nivolumab administered in 28-day cycles. This treatment continues for up to two years, or until disease



progression or unacceptable toxicity occurs.[1]

## **Dosage Information**

The following table summarizes the dosage and administration for the therapeutic agents used in the **S2101** trial. This information is based on established combination therapies of these drugs.[4][5]

| Drug         | Dosage                                             | Administration                                  | Cycle                                        |
|--------------|----------------------------------------------------|-------------------------------------------------|----------------------------------------------|
| Cabozantinib | 40 mg                                              | Orally, once daily                              | Continuous<br>throughout the 28-day<br>cycle |
| Nivolumab    | 240 mg every 2 weeks<br>or 480 mg every 4<br>weeks | Intravenous (IV)<br>infusion over 30<br>minutes | Administered on Day 1 of each cycle          |

Note: Dose adjustments for cabozantinib may be required in cases of toxicity. It is recommended to withhold the drug for at least 3 weeks prior to elective surgery.[5]

# **Experimental Protocols**

A central component of the **S2101** trial is the stratification of patients based on tumor-specific biomarkers. This requires detailed and standardized experimental protocols for biomarker assessment.

# Biomarker Analysis: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS)

Tumor tissue samples are collected from patients for the analysis of TMB and TIS. The following protocols outline the methodologies for these key experiments.

1. Tumor Mutational Burden (TMB) Analysis

TMB is a measure of the number of somatic mutations within a tumor's genome and is emerging as a predictive biomarker for response to immunotherapy.



#### · Methodology:

- Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is obtained from a biopsy. DNA is extracted and purified from the tumor sample. A matched normal blood sample is also collected for germline DNA extraction.
- Whole Exome Sequencing (WES): WES is performed on both the tumor and normal DNA samples. This technique enriches for the protein-coding regions of the genome (exome).
- Sequence Alignment and Variant Calling: The sequencing data from the tumor and normal samples are aligned to the human reference genome. Somatic variants (mutations present only in the tumor) are identified by comparing the tumor and normal DNA sequences.
- TMB Calculation: The TMB is calculated as the total number of non-synonymous somatic mutations (single nucleotide variants and small insertions/deletions) per megabase of the coding region of the genome. The results are typically reported as mutations/megabase (mut/Mb).

#### 2. Tumor Inflammation Signature (TIS) Analysis

The TIS is a gene expression signature that reflects the presence of a pre-existing, but suppressed, adaptive immune response within the tumor microenvironment.

#### Methodology:

- Sample Preparation: RNA is extracted from FFPE tumor tissue samples.
- Gene Expression Profiling (GEP): The NanoString nCounter® platform is utilized for gene expression analysis. This technology allows for the direct, multiplexed measurement of RNA molecules without the need for amplification.
- TIS Gene Signature: The expression of a predefined panel of 18 genes is quantified.
   These genes are involved in key immune processes such as antigen presentation,
   chemokine expression, cytotoxic activity, and IFN-y signaling.[6][7][8]
- TIS Score Calculation: A proprietary algorithm developed by NanoString is used to calculate a TIS score based on the expression levels of the 18 genes. This score



quantifies the level of tumor inflammation.

# **Signaling Pathways and Experimental Workflow**

The therapeutic agents used in the **S2101** trial, cabozantinib and nivolumab, target distinct but complementary pathways involved in tumor growth and immune evasion.

## **Cabozantinib Signaling Pathway**

Cabozantinib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling of several key receptors involved in tumor angiogenesis, invasion, and metastasis, including MET, VEGFR, and AXL.



Click to download full resolution via product page

Caption: Cabozantinib inhibits MET, VEGFR, and AXL signaling pathways in tumor cells.

## **Nivolumab Signaling Pathway**

Nivolumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells. This action restores the ability of T-cells to recognize



and attack cancer cells.



Click to download full resolution via product page

Caption: Nivolumab blocks the PD-1/PD-L1 interaction, enabling T-cell-mediated tumor cell destruction.

# **S2101** Trial Experimental Workflow

The following diagram illustrates the overall workflow of the **S2101** (BiCaZO) clinical trial, from patient enrollment to treatment and follow-up.





Click to download full resolution via product page

Caption: Overview of the **S2101** (BiCaZO) clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. swog.org [swog.org]
- 2. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 3. SWOG S2101: Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining C [prohealthcare.org]
- 4. FDA approves nivolumab plus cabozantinib for advanced renal cell carcinoma | FDA [fda.gov]
- 5. cabometyxhcp.com [cabometyxhcp.com]
- 6. nanostring.com [nanostring.com]
- 7. nanostring.com [nanostring.com]
- 8. nanostring.com [nanostring.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the S2101 (BiCaZO) Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139106#s2101-trial-treatment-schedule-and-dosage-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com